REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:6]=2[C:7]=1[CH3:8].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH:2]([C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:6]=2[C:7]=1[CH3:8])=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
OCC=1OC2=C(C1C)C(=CC=C2)O
|
Name
|
|
Quantity
|
648 mg
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter through a bed of Florisil
|
Type
|
CUSTOM
|
Details
|
Evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by chromatography over 30 g of silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |